N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide
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Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide is a complex organic compound featuring a thiophene ring fused to a furan ring, which is further connected to a cyclobutanecarboxamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene and furan derivatives.
Reaction Steps:
Furan Derivative Synthesis: The furan ring can be synthesized through a cyclization reaction of appropriate precursors.
Thiophene Derivative Synthesis: Thiophene derivatives can be synthesized through methods such as the Gewald reaction.
Coupling Reaction: The thiophene and furan rings are then coupled using a suitable catalyst, such as palladium or nickel catalysts.
Cyclobutanecarboxamide Formation:
Industrial Production Methods:
Batch Production: The compound can be produced in batches using the above synthetic routes.
Continuous Flow Chemistry: For large-scale production, continuous flow chemistry can be employed to enhance efficiency and control over reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiophene and furan rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives at different positions on the rings
Mechanism of Action
Target of action
Thiophene derivatives, for example, have been shown to have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
Many thiophene and furan derivatives exert their effects by interacting with various cellular targets, leading to changes in cellular function .
Biochemical pathways
Without specific information on “N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide”, it’s difficult to say which biochemical pathways it might affect. Thiophene and furan derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
Thiophene and furan derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It has potential biological activity, which can be explored for medicinal purposes. Medicine: The compound may have therapeutic properties, such as anti-inflammatory or anticancer effects. Industry: It can be used in the development of new materials, such as semiconductors or organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid.
Furan Derivatives: Compounds containing furan rings, such as furan-2-carboxylic acid.
Cyclobutanecarboxamide Derivatives: Compounds containing cyclobutanecarboxamide groups.
Uniqueness: N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide is unique due to its combination of thiophene, furan, and cyclobutanecarboxamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
This compound represents a fascinating area of study with potential applications across various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(10-3-1-4-10)15-9-11-6-7-12(17-11)13-5-2-8-18-13/h2,5-8,10H,1,3-4,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJVPGNPYKLLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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